molecular formula C8H6ClF3N2O2 B2848121 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate CAS No. 1869660-29-6

2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate

Cat. No.: B2848121
CAS No.: 1869660-29-6
M. Wt: 254.59
InChI Key: ISRMBSQLIBUNLI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.59 g/mol

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

Based on its structural similarity to known inhibitors of collagen prolyl-4-hydroxylase, it may bind to the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway. This enzyme is responsible for the hydroxylation of proline residues in the X position of the Gly-X-Y repeat in the collagen triple helix. Inhibition of this enzyme can lead to the production of collagen with reduced thermal stability and altered fibrillogenesis .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate could lead to alterations in collagen structure and function. This could potentially affect various biological processes, including tissue repair, fibrosis, and tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate typically involves the reaction of 4-chloropyridin-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher efficiency and cost-effectiveness. The choice of production method depends on factors such as the desired scale, purity requirements, and cost considerations.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives, such as N-oxides.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: N-oxides of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

  • 2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate: This compound differs by the position of the chlorine atom on the pyridine ring, which can affect its chemical properties and reactivity.

  • Chlorantraniliprole: Although structurally different, this compound shares the presence of a chloropyridinyl group and is used in pest control applications.

Uniqueness: The uniqueness of this compound lies in its trifluoroethyl group, which imparts unique chemical stability and reactivity compared to similar compounds without this group.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to pharmaceutical development.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMBSQLIBUNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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